molecular formula C14H10O5 B1371312 2-(4-Carboxyphenoxy)benzoic acid CAS No. 37407-16-2

2-(4-Carboxyphenoxy)benzoic acid

Cat. No.: B1371312
CAS No.: 37407-16-2
M. Wt: 258.23 g/mol
InChI Key: OMIKMEPVAUDVHP-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H10O5 It is a derivative of benzoic acid, characterized by the presence of a carboxyphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene, and using a catalyst like sulfuric acid to facilitate the esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Carboxyphenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The carboxyphenoxy group allows for specific interactions with active sites, influencing the compound’s biological effects. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

    4-Carboxyphenylboronic Acid: Shares the carboxyphenyl group but differs in the presence of a boronic acid group instead of a benzoic acid derivative.

    Azobenzene-4,4’-dicarboxylic Acid: Contains two carboxyphenyl groups connected by an azo linkage, offering different chemical properties and applications.

Uniqueness: 2-(4-Carboxyphenoxy)benzoic acid is unique due to its specific structure, which combines the properties of benzoic acid and carboxyphenoxy groups

Properties

IUPAC Name

2-(4-carboxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIKMEPVAUDVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627416
Record name 2-(4-Carboxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37407-16-2
Record name 2-(4-Carboxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 40 g (0.22 mol) of the disodium salt of 4-hydroxybenzoic acid, 54 g (0.2 mol) of sodium 2-iodobenzoate, 1.98 g (0.02 mol) of copper(I) chloride and 6.47 g (0.02 mol) of tris-[2-(2-methoxyethoxy)-ethyl]amine (TDA) in 500 ml of N-methylpyrrolidone is kept at 180° C. for 4 hours. The solvent is then removed by distillation, the residue is diluted with about 1 litre of water and thchloric acid. The product w concentrated hydrochloric acid. The product which has precipitated is filtered off and dried under a high vacuum. 29.7 g (58%) of 2-(4-carboxyphenoxy)benzoic acid, melting point 220°-223° C., result as a brown powder.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
1.98 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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